molecular formula C7H11BrN2 B13259382 5-(3-Bromopropyl)-1-methyl-1H-imidazole

5-(3-Bromopropyl)-1-methyl-1H-imidazole

Cat. No.: B13259382
M. Wt: 203.08 g/mol
InChI Key: FPHBJLBTZSVCRV-UHFFFAOYSA-N
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Description

5-(3-Bromopropyl)-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a bromopropyl group attached to the imidazole ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromopropyl)-1-methyl-1H-imidazole typically involves the alkylation of 1-methylimidazole with 3-bromopropyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromopropyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents at moderate temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of the imidazole.

    Oxidation: Products include imidazole carboxylic acids or imidazole ketones.

    Reduction: The major product is 5-(3-Propyl)-1-methyl-1H-imidazole.

Scientific Research Applications

5-(3-Bromopropyl)-1-methyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-(3-Bromopropyl)-1-methyl-1H-imidazole involves its interaction with nucleophilic sites in biological molecules. The bromopropyl group acts as an alkylating agent, forming covalent bonds with nucleophilic centers such as thiol groups in proteins or nucleic acids. This interaction can lead to the inhibition of enzyme activity or the modification of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chloropropyl)-1-methyl-1H-imidazole
  • 5-(3-Iodopropyl)-1-methyl-1H-imidazole
  • 5-(3-Fluoropropyl)-1-methyl-1H-imidazole

Uniqueness

5-(3-Bromopropyl)-1-methyl-1H-imidazole is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro counterparts. The bromine atom provides a good leaving group, facilitating various chemical transformations and making the compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H11BrN2

Molecular Weight

203.08 g/mol

IUPAC Name

5-(3-bromopropyl)-1-methylimidazole

InChI

InChI=1S/C7H11BrN2/c1-10-6-9-5-7(10)3-2-4-8/h5-6H,2-4H2,1H3

InChI Key

FPHBJLBTZSVCRV-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1CCCBr

Origin of Product

United States

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